Doramectin, with the chemical formula , is a macrocyclic lactone derived from the fermentation of the soil bacterium Streptomyces avermitilis. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for treating nematode and arthropod infections in livestock. Doramectin is a key component of the product Dectomax, which is utilized for its efficacy against a broad spectrum of parasites.
Source: The compound is sourced from natural fermentation processes, specifically from the Streptomyces species, which are known for producing various bioactive compounds.
Classification: Doramectin falls under the class of avermectins, which are a group of macrocyclic lactones. These compounds are known for their potent activity against a variety of parasites and are classified as antiparasitic agents in veterinary pharmacology.
Methods: The synthesis of Doramectin typically involves the fermentation of Streptomyces avermitilis under controlled conditions. The process includes:
Technical Details: The fermentation process can vary in terms of temperature, pH, and nutrient composition, which are optimized to enhance yield and quality of Doramectin.
Structure: Doramectin's molecular structure features a complex arrangement typical of macrocyclic lactones, characterized by multiple rings and functional groups that contribute to its biological activity.
The structure includes several hydroxyl groups and an ether linkage, which are crucial for its interaction with biological targets.
Doramectin undergoes various chemical reactions that can alter its structure and biological activity:
These reactions are essential for understanding its stability and efficacy in different environments.
Doramectin exerts its antiparasitic effects primarily through:
This mechanism highlights the specificity of Doramectin towards invertebrate systems, minimizing toxicity towards mammals.
These properties are critical for formulating effective veterinary pharmaceuticals.
Doramectin is widely used in veterinary medicine for:
The versatility and effectiveness of Doramectin make it a valuable compound in both clinical and research settings.
Doramectin (C₅₀H₇₄O₁₄) is produced through precursor-directed biosynthesis in Streptomyces avermitilis mutants lacking branched-chain-2-oxo acid dehydrogenase activity. These "bkd¯" mutants cannot utilize endogenous branched-chain fatty acids, enabling exogenous cyclohexanecarboxylic acid to serve as the exclusive starter unit for polyketide assembly. The process involves:
Table 1: Genetic Modifications for Enhanced Doramectin Biosynthesis
Modification Type | Target Gene/Cluster | Functional Impact | Yield Increase |
---|---|---|---|
Precursor activation | fadD17 overexpression | Enhanced cyclohexanecarboxylic acid → cyclohexyl-CoA | 260% vs. parental strain |
Competing pathway deletion | pks3, olm, pte | Reduced metabolic diversion to non-doramectin polyketides | Not quantified |
Heterologous gene expression | PAC12 cluster | Autonomous cyclohexyl-CoA biosynthesis | Eliminates need for cyclohexanecarboxylic acid supplementation |
Doramectin belongs to the 16-membered macrocyclic lactone class but features a unique C-25 cyclohexyl group replacing the isopropyl (avermectin) or sec-butyl (ivermectin) moieties. Key structural and functional distinctions include:
Table 2: Structural and Functional Comparison of Macrocyclic Lactones
Feature | Doramectin | Ivermectin | Avermectin B₁a |
---|---|---|---|
C-25 Substituent | Cyclohexyl | sec-Butyl | Isopropyl |
C22-C23 Bond | Single (dihydro) | Single (dihydro) | Double |
LogP (Octanol-Water) | Higher (~4.5) | Moderate (~3.0) | Moderate (~3.2) |
Plasma Half-life (Cattle) | 9.2 days | 5.6 days | 4.1 days |
Mange Cure Rate (Day 14) | 80% | 10% | Not tested |
The cyclohexyl group at C-25 is the primary determinant of doramectin's superior antiparasitic properties:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9